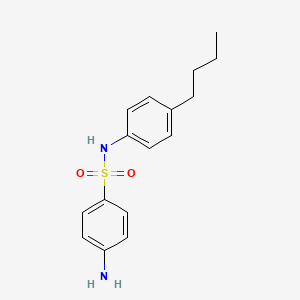

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of 304.41 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-butylaniline with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is its potential as an antimicrobial agent. Sulfonamides are known to exhibit antibacterial properties by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication, leading to bacteriostatic effects .

In vitro studies have demonstrated that derivatives of sulfonamides, including this compound, show significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have displayed potent antibacterial effects when tested against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another significant application lies in the inhibition of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in numerous physiological processes. Research has indicated that this compound can bind effectively to different isoforms of carbonic anhydrase, exhibiting nanomolar affinities for specific targets. This binding affinity can be influenced by structural modifications within the sulfonamide scaffold .

The potential therapeutic implications include the development of drugs targeting conditions such as glaucoma, edema, and other disorders where modulation of carbonic anhydrase activity is beneficial .

Study on Antimicrobial Efficacy

A notable study investigated a series of sulfonamide derivatives, including this compound, for their antimicrobial efficacy. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity against resistant strains. The study employed standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) necessary for effective bacterial growth inhibition .

Carbonic Anhydrase Inhibition Research

In another research effort, a detailed analysis was conducted on the binding interactions between this compound and various carbonic anhydrase isoforms using isothermal titration calorimetry (ITC). The findings revealed that modifications to the sulfonamide structure could lead to increased selectivity and potency against specific isoforms, suggesting avenues for drug design aimed at treating diseases linked to dysregulated CA activity .

Wirkmechanismus

The mechanism of action of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfamethazine: Commonly used in veterinary medicine

Uniqueness

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Biologische Aktivität

The compound 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide , also known as 4-amino-N-butylbenzenesulfonamide , is a member of the sulfonamide class of compounds, which have been extensively studied for their biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Antitumor Activity

Research has indicated that derivatives of sulfonamides, including this compound, exhibit varying degrees of antitumor activity. In a study investigating the synthesis of new N-aryl-β-alanine derivatives, it was found that while some sulfonamide derivatives demonstrated potential as inhibitors against certain cancer types, this compound specifically showed limited activity against mouse lymphoid leukemia models .

Inhibition of Carbonic Anhydrase

One significant aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes, including respiration and acid-base balance. A comparative study highlighted that certain 4-substituted diazobenzenesulfonamides exhibited higher binding affinities to CAs than other derivatives. The binding affinities were measured using techniques such as fluorescence thermal shift assays (FTSA) and isothermal titration calorimetry (ITC) .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been studied using isolated rat heart models. In these studies, compounds similar to this compound were shown to affect perfusion pressure and coronary resistance. These effects are hypothesized to result from interactions with calcium channels, leading to alterations in blood pressure regulation .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled experiment evaluating the antitumor efficacy of various sulfonamide derivatives, this compound was tested alongside other compounds. The results indicated that while some derivatives showed promising results in inhibiting tumor growth, this specific compound did not exhibit significant antitumor properties in vivo.

Case Study 2: Cardiovascular Impact

A series of experiments were conducted using isolated rat hearts to assess the impact of several sulfonamide derivatives on cardiovascular parameters. The study found that this compound significantly reduced perfusion pressure over time, suggesting a potential mechanism involving calcium channel modulation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical evaluations using computational tools indicate varied permeability across different cell lines, which may influence its biological effectiveness and safety profile .

Eigenschaften

IUPAC Name |

4-amino-N-(4-butylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPOHYIDNZJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.